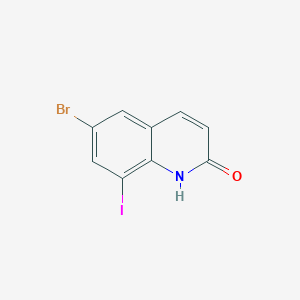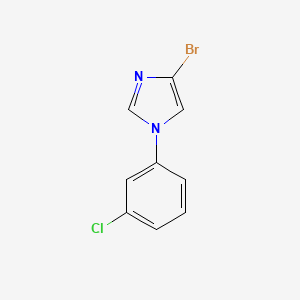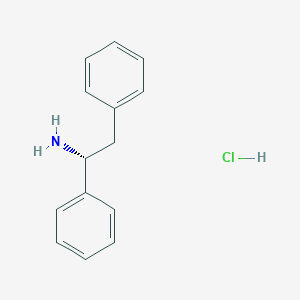
(R)-1,2-Diphenylethanamine hydrochloride
Vue d'ensemble
Description
(R)-1,2-Diphenylethanamine hydrochloride is a useful research compound. Its molecular formula is C14H16ClN and its molecular weight is 233.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1,2-Diphenylethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1,2-Diphenylethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cholesterol Ester Transfer Protein Inhibition : (Jiang et al., 2016) investigated hydroxyl 1,2-diphenylethanamine analogs as potent inhibitors of cholesterol ester transfer protein (CETP). They aimed to raise HDL cholesterol levels, a therapeutic target for cardiovascular diseases.
Catalytic Applications in Rhodium Complexes : (Ainscough et al., 2004) discussed the creation of a rhodium(I) complex using a tridentate ligand derived from 1,2-diphenylethanamine. This complex showed potential in various catalytic reactions.
Molecular Structure Studies : The molecular structure of 1,2-diphenylethane, a closely related compound, was examined by (Shen, 1998) using gas-phase electron diffraction, providing insights into its chemical properties.
Synthesis and Characterization in Gold(I) Complexes : (Sulaiman et al., 2016) explored the synthesis of Gold(I) complexes involving 1,2-diphenylethanamine and evaluated their anticancer activities, showing significant in vitro cytotoxicity.
Asymmetric Hydrogenation in Catalytic Studies : (Brown & Murrer, 1982) synthesized (R)-1,2-Bis(diphenylphosphino)phenylethane from (S)-mandelic acid and used it in catalytic asymmetric hydrogenation, achieving high optical yields.
Enantioselective Hydrosilylation Catalysis : (Bezłada et al., 2016) employed zinc acetate complexes with 1,2-diphenylethanamine-derived ligands for the enantioselective hydrosilylation of imines, achieving high stereoselectivity and yields.
Preparation and Structural Studies of Beryllium Diaryls : (Coates & Srivastava, 1972) studied the formation of diarylberyllium complexes through exchange reactions, including compounds related to 1,2-diphenylethanamine.
Asymmetric Synthesis in Organopalladium Complexes : (Zhang et al., 2009) used an organopalladium(II) complex for the asymmetric synthesis of 1,2-diphenylethanamine derivatives, showing high regio- and stereoselectivities.
Chemistry-Driven Drug Discovery and Diversity-Oriented Synthesis : (Wipf et al., 2004) conducted a diversity-oriented synthesis involving 1,2-diphenylethanamine derivatives, leading to the creation of functionalized pyrrolidines, piperidines, and azepines for drug discovery.
Stereoselective Reduction in Chiral Auxiliaries : (Scafato et al., 2002) used monobenzylethers of (R,R)-1,2-diphenylethane-1,2-diol as chiral auxiliaries in the stereoselective reduction of phenylglyoxylates, exploring their potential in organic synthesis.
Propriétés
IUPAC Name |
(1R)-1,2-diphenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H/t14-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRAKLKRABLDCV-PFEQFJNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



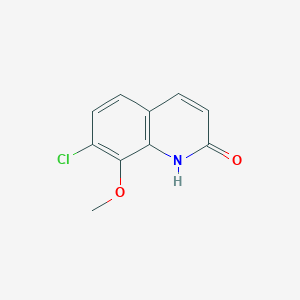
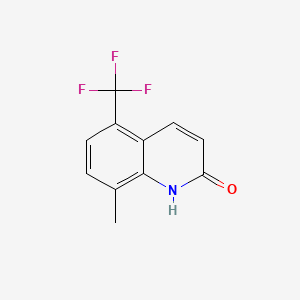


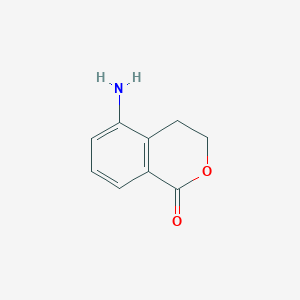
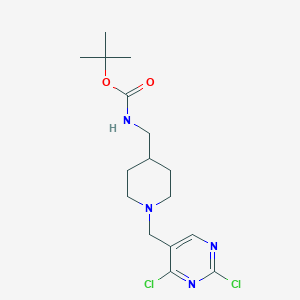
![6-Chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B8224383.png)
![6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B8224385.png)
![5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B8224394.png)


